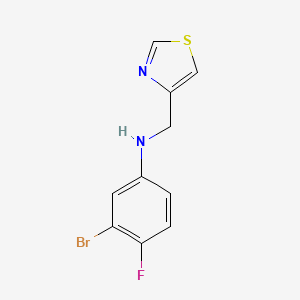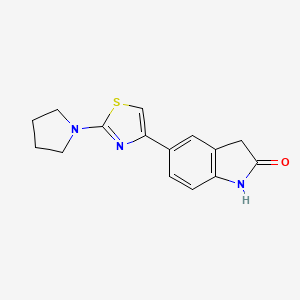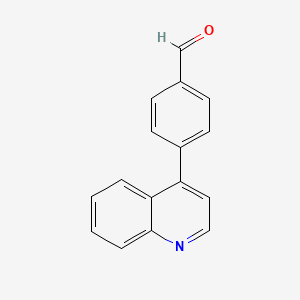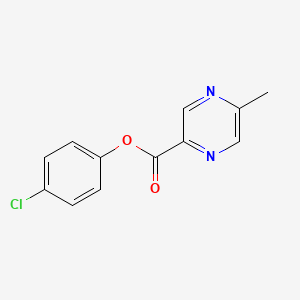![molecular formula C16H21N3O2 B7636043 N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide](/img/structure/B7636043.png)
N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide, also known as CPI-0610, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. CPI-0610 belongs to a class of drugs known as BET inhibitors, which target the bromodomain and extra-terminal (BET) family of proteins.
Mécanisme D'action
N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide targets the BET family of proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones, which leads to the recruitment of transcriptional machinery and activation of gene expression. N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide inhibits the binding of BET proteins to acetylated histones, which leads to the downregulation of gene expression. This mechanism of action is particularly relevant in cancer, where many oncogenes are regulated by BET proteins.
Biochemical and Physiological Effects:
N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. In cancer cells, N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide has been shown to inhibit the expression of various oncogenes, including c-Myc and Bcl-2, which are involved in cell proliferation and survival. In sickle cell disease, N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide has been shown to increase fetal hemoglobin levels, which can reduce the severity of the disease. In inflammation, N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, which can be beneficial in various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide is its specificity for the BET family of proteins, which reduces the risk of off-target effects. N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide. One potential application is in combination therapy with other anticancer agents, where N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide could enhance the efficacy of existing therapies. Another potential application is in the treatment of autoimmune diseases, where N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide could modulate the immune response and reduce inflammation. Additionally, further studies are needed to investigate the safety and efficacy of N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide in clinical settings.
Méthodes De Synthèse
The synthesis of N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide involves the reaction of 2-[(2-oxoimidazolidin-1-yl)methyl]aniline with cyclopentanecarboxylic acid chloride in the presence of a base. The reaction yields N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide as a white solid with a purity of over 99%.
Applications De Recherche Scientifique
N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide has been extensively studied in preclinical models for its potential therapeutic effects in various diseases, including cancer, sickle cell disease, and inflammation. In cancer, N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide has shown promising results in inhibiting the growth of various cancer cells, including acute myeloid leukemia, multiple myeloma, and prostate cancer. In sickle cell disease, N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide has been shown to increase fetal hemoglobin levels, which can reduce the severity of the disease. In inflammation, N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, which can be beneficial in various inflammatory diseases.
Propriétés
IUPAC Name |
N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-15(12-5-1-2-6-12)18-14-8-4-3-7-13(14)11-19-10-9-17-16(19)21/h3-4,7-8,12H,1-2,5-6,9-11H2,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIMHWQBRKFFSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC=C2CN3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide](/img/structure/B7635961.png)

![N-(4-acetamidophenyl)-2-[(4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7635963.png)
![2,4-difluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide](/img/structure/B7635966.png)
![Methyl 1-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]piperidine-4-carboxylate](/img/structure/B7635975.png)
![6-ethyl-5-fluoro-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7635984.png)

![5-(6-chloro-2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridine](/img/structure/B7636004.png)

![N-[(4-fluorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636021.png)
![N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7636024.png)


